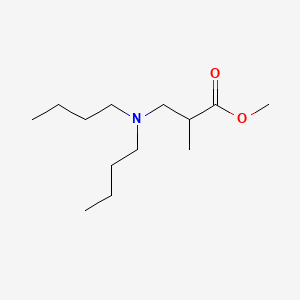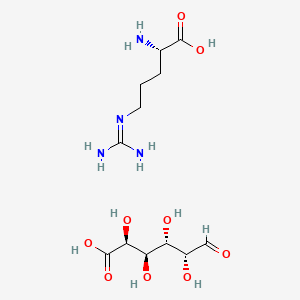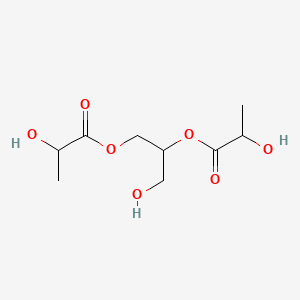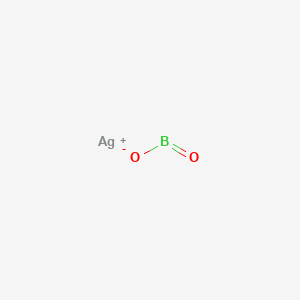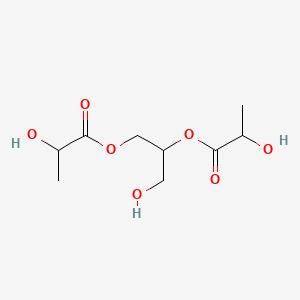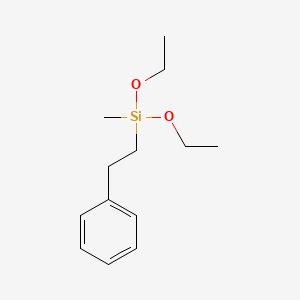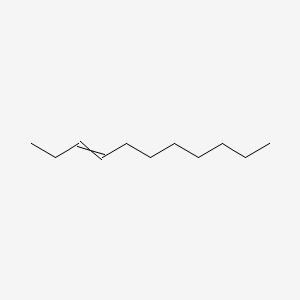
Epinephrine 3-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a catecholamine sulfate conjugate that can be found in human urine and is used for the determination of catecholamine sulfoconjugate isomers . Epinephrine itself is a hormone and neurotransmitter produced by the adrenal glands, playing a crucial role in the body’s fight-or-flight response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine 3-sulfate typically involves the sulfation of epinephrine. This can be achieved through the reaction of epinephrine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) to facilitate the formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve batch-wise or continuous processes. The key steps include the preparation of epinephrine, followed by its sulfation using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Epinephrine 3-sulfate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome sulfate.
Reduction: Reduction of this compound can yield epinephrine.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group.
Major Products
Oxidation: Adrenochrome sulfate.
Reduction: Epinephrine.
Substitution: Various substituted epinephrine derivatives depending on the nucleophile used.
Scientific Research Applications
Epinephrine 3-sulfate has several scientific research applications:
Chemistry: Used as a standard for the determination of catecholamine sulfoconjugates in analytical chemistry.
Biology: Studied for its role in the metabolism and excretion of catecholamines.
Medicine: Investigated for its potential effects on cardiovascular and nervous systems.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mechanism of Action
Epinephrine 3-sulfate exerts its effects primarily through its interaction with adrenergic receptors. It acts on both alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and bronchodilation . The sulfate group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects.
Dopamine: A precursor to epinephrine and norepinephrine with distinct neurological functions.
Uniqueness
Epinephrine 3-sulfate is unique due to its sulfate conjugation, which affects its solubility, stability, and excretion. This modification can influence its biological activity and potential therapeutic applications compared to its non-sulfated counterparts .
Properties
CAS No. |
84004-93-3 |
|---|---|
Molecular Formula |
C9H13NO6S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 |
InChI Key |
UVOUYHHCKBJLOS-QMMMGPOBSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
